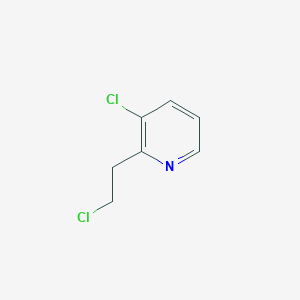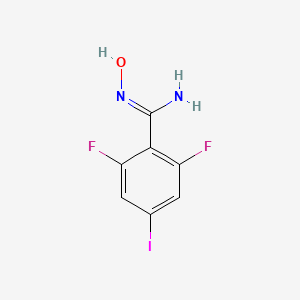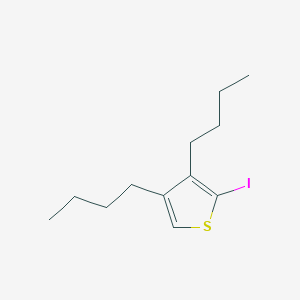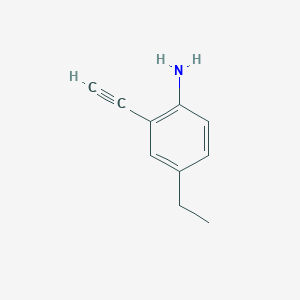
4-Ethyl-2-ethynylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-ethynylaniline is an organic compound with the molecular formula C10H11N It is a derivative of aniline, where the ethyl group is attached to the fourth position and the ethynyl group is attached to the second position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-2-ethynylaniline can be synthesized through several methods. One common approach involves the reaction of 4-ethyl-2-nitroaniline with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-ethynylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted anilines.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Substituted anilines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various coupling reactions, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of catalysts, such as palladium, which enhance the efficiency of these reactions. The compound’s unique structure allows it to interact with different substrates, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylaniline: Similar structure but lacks the ethyl group.
4-Ethylaniline: Similar structure but lacks the ethynyl group.
2-Ethynylaniline: Similar structure but lacks the ethyl group at the fourth position.
Uniqueness
4-Ethyl-2-ethynylaniline is unique due to the presence of both ethyl and ethynyl groups on the benzene ring. This dual substitution provides distinct chemical properties and reactivity, making it a valuable compound in various synthetic applications. The combination of these functional groups allows for diverse chemical transformations, enhancing its utility in research and industrial processes.
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
4-ethyl-2-ethynylaniline |
InChI |
InChI=1S/C10H11N/c1-3-8-5-6-10(11)9(4-2)7-8/h2,5-7H,3,11H2,1H3 |
Clave InChI |
WHYJQJGPBHKICW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


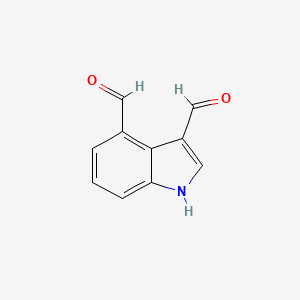
![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)




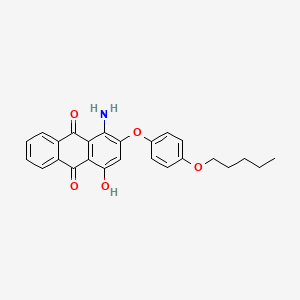

![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
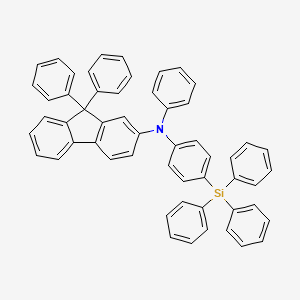
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
